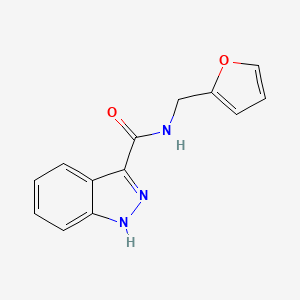

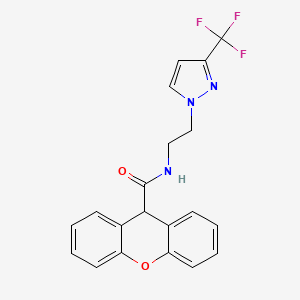

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide” is a chemical compound . It has been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Synthesis Analysis

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized . The synthesis involved the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives were carried out under microwave-assisted conditions . The reaction time, the solvent, and the amounts of the substrates were optimized .Applications De Recherche Scientifique

Cobalt(III)-Catalyzed Synthesis of Heterocycles

A study demonstrated a cobalt(III)-catalyzed method for synthesizing N-aryl-2H-indazoles and furans, exploiting C–H bond additions to aldehydes followed by cyclization. This approach offers an efficient route for assembling these heterocycles, potentially useful for pharmaceutical and agrochemical applications (Hummel & Ellman, 2014).

Synthesis of Triazole Derivatives

Another research effort involved creating 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, starting from furan-2-carboxylic acid hydrazide. This work illustrates the versatility of furan derivatives in synthesizing various heterocyclic compounds, which could have implications in drug development and materials science (Cansiz, Koparır, & Demirdağ, 2004).

Insensitive Energetic Materials

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for synthesizing insensitive energetic materials highlights the application of furan derivatives in designing compounds with potential use in explosives. These materials exhibit moderate thermal stability and insensitivity to impact and friction, suggesting their suitability for safer energetic materials (Yu et al., 2017).

Drug Design and Monoamine Oxidase Inhibitors

Indazole and indole-carboxamides, structurally similar to N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide, have been identified as potent, selective inhibitors of monoamine oxidase B (MAO-B). These findings are crucial for developing new treatments for neurological disorders, showcasing the therapeutic potential of indazole derivatives (Tzvetkov et al., 2014).

Tyrosinase Inhibition for Cosmetic Applications

A study on the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed their potent inhibition of tyrosinase, an enzyme involved in melanin production. These compounds exhibit potential for cosmetic applications in treating hyperpigmentation and for therapeutic use in conditions like melasma (Dige et al., 2019).

Mécanisme D'action

Target of Action

The primary target of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation . Overexpression of EGFR is observed in a variety of solid tumors, making it a significant target for cancer drug therapy .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This interaction is likely to involve the binding of the compound to the receptor, which prevents the receptor from activating its downstream signaling pathways . The exact nature of this interaction, however, is still under investigation.

Biochemical Pathways

Upon binding to EGFR, this compound inhibits the receptor’s downstream signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can reduce the growth and spread of cancer cells .

Pharmacokinetics

It is known that the compound exhibits potent anticancer activities against several egfr high-expressed cancer cell lines . This suggests that the compound has good bioavailability and can effectively reach its target in the body .

Result of Action

The result of this compound’s action is a reduction in the growth and spread of cancer cells . The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma, Henrietta Lacks strain of cancer, and human colorectal cancer . It shows weak cytotoxic effects on normal cells, suggesting that it has low toxicity against normal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs in the body can affect the compound’s bioavailability and efficacy . Additionally, the compound’s stability and action can be affected by factors such as pH and temperature . .

Analyse Biochimique

Biochemical Properties

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide has been synthesized as part of a series of derivatives for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The compound interacts with various enzymes and proteins, particularly those associated with EGFR, influencing biochemical reactions within the cell .

Cellular Effects

The cytotoxic activities of this compound have been evaluated against several EGFR high-expressed cancer cell lines . It influences cell function by interacting with EGFR, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, particularly EGFR . It may inhibit or activate enzymes, leading to changes in gene expression .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGITVMOEUWYLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2820470.png)

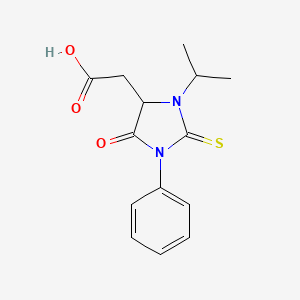

![N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2820473.png)

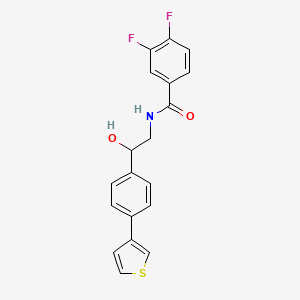

![3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820476.png)

![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)